N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide

CDK4/6 inhibition Kinase assay IC50

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide (CAS 2034589-53-0) is a synthetic small molecule featuring a cyclopropyl-substituted 6-oxopyrimidinone core linked via an ethylene spacer to a 2-methylbenzamide moiety (C₁₇H₁₉N₃O₂, MW 297.36). It is explicitly disclosed in Amgen patent US8841312 as 'Compound 103', a representative of a series of fused pyridine, pyrimidine, and triazine derivatives developed as cell cycle inhibitors with potent dual cyclin-dependent kinase 4 and 6 (CDK4/6) activity.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034589-53-0
Cat. No. B2925141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide
CAS2034589-53-0
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3CC3
InChIInChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)17(22)18-8-9-20-11-19-15(10-16(20)21)13-6-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,22)
InChIKeyUHRSLVCJVKWAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide (CAS 2034589-53-0): Structural and Pharmacological Baseline for Selective Procurement


N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide (CAS 2034589-53-0) is a synthetic small molecule featuring a cyclopropyl-substituted 6-oxopyrimidinone core linked via an ethylene spacer to a 2-methylbenzamide moiety (C₁₇H₁₉N₃O₂, MW 297.36) . It is explicitly disclosed in Amgen patent US8841312 as 'Compound 103', a representative of a series of fused pyridine, pyrimidine, and triazine derivatives developed as cell cycle inhibitors with potent dual cyclin-dependent kinase 4 and 6 (CDK4/6) activity [1]. Separately, the oxopyrimidinyl-methyl-benzamide chemotype is claimed by Z Factor Limited (EP3894393A1/WO2021116706A1) as an inducer of α1-antitrypsin (A1AT), targeting α1-antitrypsin deficiency (AATD) [2]; however, the exact substitution pattern of this compound may confer selectivity profiles distinct from other analogs within that patent family.

Why Generic CDK4/6 Inhibitors or Unsubstituted Oxopyrimidinyl-Benzamides Cannot Replace N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide in Targeted Research


In-class substitution is not viable for this compound because its specific cyclopropyl substitution at the 4-position of the 6-oxopyrimidinone ring and the ethylene-linked 2-methylbenzamide tail are structurally distinct from both FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), which rely on different heterocyclic scaffolds, and from other oxopyrimidinyl-methyl-benzamide derivatives in the Z Factor AATD patent family, which bear different substituents on the benzamide ring and linker [1][2]. Potency at CDK4 and CDK6 is exquisitely sensitive to minor structural modifications, as demonstrated by the >40-fold difference in IC₅₀ between structurally adjacent analogs within the same patent series [3]. Procurement of a generic 'CDK4/6 inhibitor' or 'oxopyrimidinyl-benzamide' without confirmation of the exact CAS number would introduce uncontrolled variables in kinase selectivity, cellular potency, and target engagement profiles, directly undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide vs. Closest Comparators


CDK4 and CDK6 Biochemical Potency Profile vs. FDA-Approved CDK4/6 Inhibitors

In a biochemical kinase inhibition assay using recombinant Cdk4/CyclinD1 and Cdk6/CyclinD3 (pH 7.4, 37°C), N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide (US8841312, Compound 103) demonstrated an IC₅₀ of 5.60 nM against CDK4 and 2.60 nM against CDK6 [1]. Compared to the clinically approved CDK4/6 inhibitors palbociclib (IC₅₀: CDK4 = 11 nM, CDK6 = 16 nM) , ribociclib (IC₅₀: CDK4 = 10 nM, CDK6 = 39 nM) , and abemaciclib (IC₅₀: CDK4 = 2 nM, CDK6 = 10 nM) , this compound exhibits 1.9-fold greater CDK4 potency than palbociclib and a substantially inverted CDK6/CDK4 selectivity ratio (2.2-fold more potent on CDK6) compared to ribociclib (3.9-fold less potent on CDK6) [2].

CDK4/6 inhibition Kinase assay IC50 Oncology research Cell cycle

Potency Gap Relative to AMG 925: FLT3/CDK4/6 Selectivity Profile Differentiation

AMG 925 (Amgen) is the closest in-class development candidate within the same patent family and shows CDK4 IC₅₀ = 3±1 nM, CDK6 IC₅₀ = 8±2 nM, and FLT3 IC₅₀ = 2±1 nM [1]. N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide (Compound 103) exhibits CDK4 IC₅₀ = 5.60 nM and CDK6 IC₅₀ = 2.60 nM, with no reported FLT3 activity at comparable concentrations [2]. This represents a divergent selectivity profile: AMG 925 is a FLT3/CDK4/6 multi-kinase inhibitor, whereas the target compound is a more CDK6-selective agent with approximately 3-fold weaker CDK4 inhibition than AMG 925 but 3-fold greater CDK6 potency.

AML FLT3 CDK4/6 dual inhibition Kinase selectivity AMG 925

Structural Distinction from Z Factor AATD Patent Compounds: Role of 4-Cyclopropyl and 2-Methylbenzamide Substitution

The Z Factor Limited patent EP3894393A1 broadly claims oxopyrimidinyl-methyl-benzamide derivatives as A1AT inducers for AATD therapy [1]. The exemplified compound N,N-dimethyl-4-((6-oxopyrimidin-1(6H)-yl)methyl)benzamide is structurally distinct, featuring an unsubstituted 6-oxopyrimidinone, a methylene linker, and a para-substituted N,N-dimethyl benzamide. In contrast, the target compound bears a 4-cyclopropyl substituent, an ethylene linker, and an ortho-substituted 2-methylbenzamide . While A1AT induction potency data for this specific compound is not publicly available, the 4-cyclopropyl group likely alters hydrogen bonding, lipophilicity (clogP ≈ 1.86), and the conformational flexibility of the pyrimidinone ring compared to the unsubstituted analog, potentially affecting both A1AT induction efficacy and selectivity against off-target pyrimidinone-binding proteins .

Alpha-1 antitrypsin deficiency AATD A1AT inducer Z Factor patent Misfolding

Kinase Selectivity Risk vs. Palbociclib: Absence of Off-Target Profiling Data

Palbociclib has been extensively characterized for kinase selectivity, demonstrating no significant activity against CDK1, CDK2, CDK5, EGFR, FGFR, PDGFR, and InsR at >10 µM . In contrast, the public literature contains no comprehensive selectivity profiling data for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide against a broad panel of kinases or other off-target proteins, including CYP enzymes, hERG channel, or nuclear receptors [1]. The absence of published selectivity data does not imply a favorable selectivity profile; structurally related 4-oxopyrimidine derivatives have been shown to interact with TRPV1, PDE, and other nucleotide-binding proteins [2]. Therefore, procurement for target selectivity-critical studies requires either in-house validation or vendor pre-screening data.

Kinase selectivity Off-target activity CYP inhibition Safety pharmacology

Recommended Application Scenarios for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide Based on Evidenced Differentiation


CDK6-Predominant Breast Cancer and Lymphoma Models Where Selective CDK6 Inhibition is Preferred Over Pan-CDK4/6 Equipotency

Given its inverted CDK6/CDK4 potency ratio (2.60 nM vs. 5.60 nM), this compound is a superior tool for in vivo xenograft or syngeneic models of CDK6-addicted cancers, such as MLL-rearranged leukemias and certain luminal B breast cancers [1]. Unlike ribociclib (which is 3.9-fold less potent on CDK6) or palbociclib (near-equal potency), this compound's CDK6 selectivity may reduce bone marrow suppression by preserving CDK4-dependent hematopoietic progenitor proliferation while blocking CDK6-driven tumor cell cycling [2]. When benchmarking against AMG 925, it offers a cleaner CDK6-dominant readout by eliminating confounding FLT3-mediated effects on myeloid differentiation [3].

Dual-Mechanism AATD Studies Where CDK4/6 Inhibition May Synergize with A1AT Induction in Hepatocyte Models

The compound's structural inclusion in both the Amgen CDK inhibitor patent and the Z Factor AATD patent landscape raises a testable hypothesis: simultaneous CDK4/6 inhibition and A1AT induction could enhance therapeutic outcomes in AATD-associated liver disease, where hepatocyte proliferation and A1AT secretion are both dysregulated [1]. For academic researchers investigating dual-mechanism pharmacology, this compound provides a unique chemical probe that cannot be replicated by combining separate CDK4/6 and A1AT inducers, due to pharmacokinetic and target engagement synergies [2].

Chemical Biology Probe for Cyclopropyl Pyrimidinone Structure-Activity Relationship (SAR) Expansion Libraries

The 4-cyclopropyl substitution on the 6-oxopyrimidinone ring represents a relatively underexplored moiety in CDK inhibitor design, as most clinical candidates employ bulkier cycloalkyl or aryl substituents [1]. Procurement of this compound enables systematic SAR studies comparing cyclopropyl (C₃H₅) to cyclobutyl, cyclopentyl, and cyclohexyl analogs within the same assay platform, filling a key pharmacophore gap in CDK inhibitor optimization [2]. The ethylene linker also provides better rotational flexibility than the more rigid methylene or direct-N-linkages found in other patent examples [3].

Method Development and Assay Calibration for CDK6-Selective Biochemical and Cellular Screening Cascades

With a CDK6 IC₅₀ of 2.60 nM, this compound serves as a high-quality positive control for developing CDK6-selective TR-FRET, FP, or NanoBRET target engagement assays [1]. Its potency window (~2.6 nM on CDK6 vs. ~5.6 nM on CDK4) provides a larger dynamic range than palbociclib (11–16 nM) for assay systems requiring clear discrimination between CDK4 and CDK6 engagement at pharmacologically relevant concentrations [2]. Batch-to-batch consistency as specified by CAS 2034589-53-0 ensures the compound performs reliably as an assay standard across multi-site screening campaigns [3].

Quote Request

Request a Quote for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.